molecular formula C9H5ClN4O2 B1423597 2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine CAS No. 919085-47-5

2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine

Cat. No. B1423597
M. Wt: 236.61 g/mol
InChI Key: XKTNKDXCEGXHEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine” is a chemical compound that likely contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms . The “2-Chloro-4-(3-nitrophenyl)” part suggests that a chloro group (Cl) and a 3-nitrophenyl group are attached to this ring .


Molecular Structure Analysis

The molecular structure would likely be based on the triazine ring, with the chloro and nitrophenyl groups attached. The exact structure would depend on the specific locations of these groups on the ring .


Chemical Reactions Analysis

Triazine-based compounds can participate in a variety of chemical reactions. The presence of the chloro and nitrophenyl groups may also influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Properties such as solubility, melting point, boiling point, etc., could be influenced by the presence and position of the chloro and nitrophenyl groups .

Scientific Research Applications

Triazine Scaffold and Biological Significance

Triazine derivatives, including those similar to 2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine, have been extensively studied in medicinal chemistry. These compounds are recognized for their wide spectrum of biological activities, such as antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. The triazine nucleus is considered a core moiety for future drug development due to its potent pharmacological activities, making it an area of interest for researchers aiming to develop new therapeutic agents (Verma, Sinha, & Bansal, 2019).

Microbial Degradation and Toxicity of Triazine Derivatives

The microbial degradation and toxicity of triazine derivatives, such as hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), have been reviewed, focusing on the toxicological assessment of potential degradation pathways in bacteria and fungi. These studies provide critical information on RDX-degrading microbial pathways that are toxicologically suitable for stimulation in contaminated fields, highlighting the environmental implications of triazine derivatives (Khan, Lee, & Park, 2012).

Antibody-Based Methods for Environmental and Food Analysis

Triazine derivatives, including those structurally related to 2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine, have been applied in antibody-based methods for environmental and food analysis. These methods, particularly ELISA and immunosensors, have been developed for detecting various contaminants, including phenoxyacetic acid herbicides, s-triazine herbicides, and other toxic metabolites, demonstrating the versatility of triazine derivatives in analytical chemistry (Fránek & Hruška, 2018).

Synthesis and Antitumor Activities of Triazine Derivatives

The synthesis and evaluation of triazine derivatives, including 1,2,3-triazines and their benzo- and heterofused derivatives, have shown a broad spectrum of biological activities. These activities include antibacterial, antifungal, antiviral, antiproliferative, analgesic, and anti-inflammatory properties, with a significant focus on antitumor activity. Such derivatives demonstrate the potential of triazine as a scaffold for developing antitumor compounds, highlighting their importance in drug discovery and cancer research (Cascioferro, Parrino, Spanò, Carbone, Montalbano, Barraja, Diana, & Cirrincione, 2017).

Safety And Hazards

The safety and hazards associated with a chemical compound depend on its reactivity and other properties. For example, many nitro-containing compounds are potentially explosive, and chlorinated compounds can be harmful if inhaled, ingested, or in contact with skin .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of pharmaceuticals or materials, based on its structure and properties .

properties

IUPAC Name

2-chloro-4-(3-nitrophenyl)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN4O2/c10-9-12-5-11-8(13-9)6-2-1-3-7(4-6)14(15)16/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTNKDXCEGXHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901273158
Record name 2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine

CAS RN

919085-47-5
Record name 2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=919085-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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